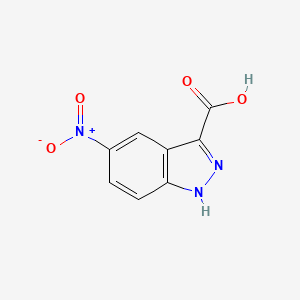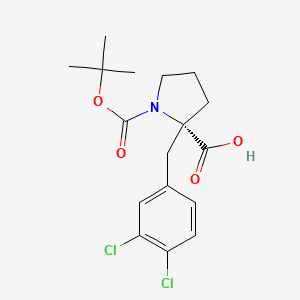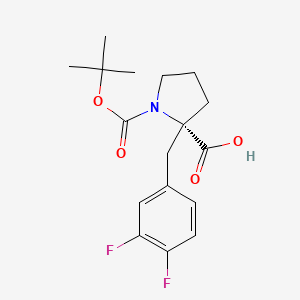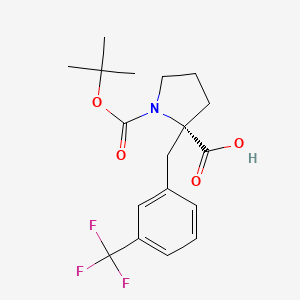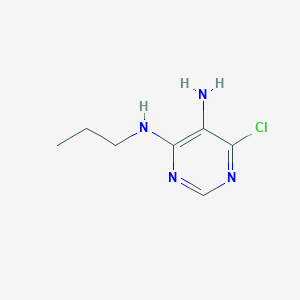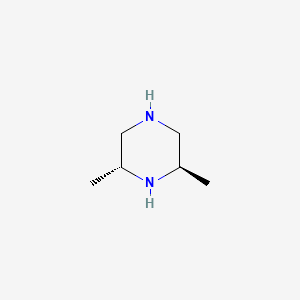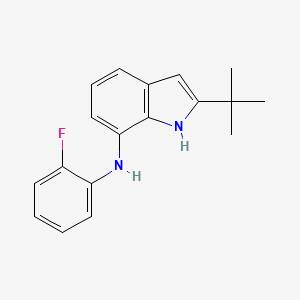
2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-N-(2-fluorophenyl)-1H-indol-7-amine, also known as 2-t-butyl-1H-indole-7-amine, is an organic compound that has been studied extensively for its potential applications in the fields of chemistry and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in various scientific research studies.
Applications De Recherche Scientifique
Synthesis of Indoles and Anilines:
- The compound 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine is related to the field of indole and aniline synthesis. Tert-butyl sulfinamide is noted for its use as an ammonia equivalent in palladium-catalyzed amination, facilitating the synthesis of indoles and anilines with sensitive functional groups. This method allows the preparation of such compounds through a palladium-catalyzed cross-coupling reaction (Prakash et al., 2011). Additionally, aliphatic and aromatic amines react with chlorostyrenes in the presence of potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles, further processed into pharmacologically relevant indoles through a domino-amination protocol combined with dehydrogenation (Beller et al., 2001).
Versatile Intermediates for Asymmetric Synthesis:
- N-tert-Butanesulfinyl aldimines and ketimines are emphasized for their versatility as intermediates in the asymmetric synthesis of amines. The tert-butanesulfinyl group is highlighted for its activation of imines for nucleophilic addition, serving as a chiral directing group, and being readily cleaved post-nucleophilic addition. This method is efficient in synthesizing a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman et al., 2002).
Catalysis and Synthesis of Heterocyclic Compounds:
- The compound is associated with catalysis and synthesis in heterocyclic chemistry. For instance, tert-butyloxycarbonyl azide has been used for N-Boc protected amino group introduction into thiophene and benzene nuclei, facilitating short syntheses of indoloquinoline alkaloids. This showcases the compound's relevance in the synthesis of complex heterocyclic structures (Wippich et al., 2016).
Synthesis of Fused Tetracyclic Heterocycles:
- Research also focuses on the synthesis of fused tetracyclic heterocycles, where compounds like 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine are involved in multi-component reactions leading to high yields of heterocycles. These findings have implications in medicinal chemistry and drug discovery, highlighting the compound's potential in synthesizing biologically active molecules (Li et al., 2013).
Propriétés
IUPAC Name |
2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2/c1-18(2,3)16-11-12-7-6-10-15(17(12)21-16)20-14-9-5-4-8-13(14)19/h4-11,20-21H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZOENWPEGKBNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196247 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine | |
CAS RN |
910442-88-5 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-N-(2-fluorophenyl)-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)

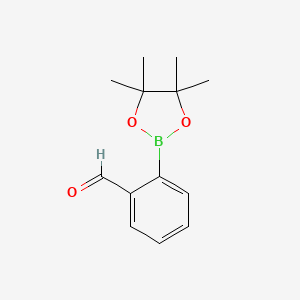
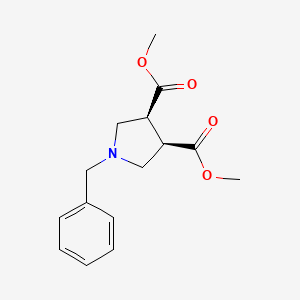
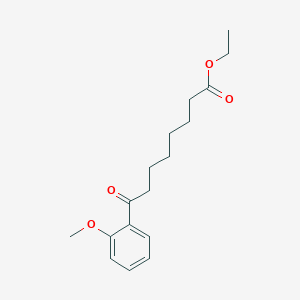
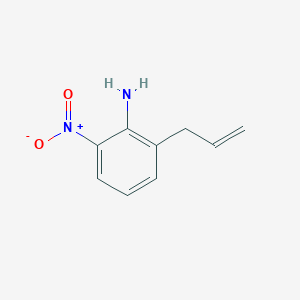
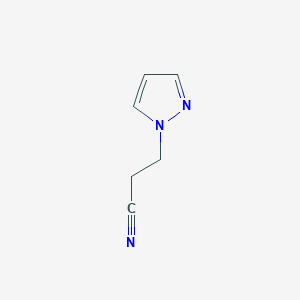
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)
